N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide
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Overview
Description
N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and benzothiophene Indazole is a bicyclic structure containing a pyrazole ring fused to a benzene ring, while benzothiophene consists of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide typically involves the formation of the indazole and benzothiophene moieties followed by their coupling. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzaldehyde with acetylenes . The final coupling step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent-free or catalyzed reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Chemical Biology: The compound serves as a tool to study the structure-activity relationships of indazole and benzothiophene derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways . For example, it may inhibit kinases or other enzymes involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine
- 4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide
Uniqueness
N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide is unique due to its combined indazole and benzothiophene structures, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and potential therapeutic applications .
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-16(13-9-21-15-4-2-1-3-12(13)15)18-11-5-6-14-10(7-11)8-17-19-14/h1-9H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSLZLCFCGGPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC4=C(C=C3)NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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